molecular formula C16H10N2O3 B5707000 9-nitro-6H-chromeno[4,3-b]quinoline

9-nitro-6H-chromeno[4,3-b]quinoline

Cat. No.: B5707000
M. Wt: 278.26 g/mol
InChI Key: QQBWTEYFWAOCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-nitro-6H-chromeno[4,3-b]quinoline is a heterocyclic compound that belongs to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a quinoline ring, with a nitro group attached at the 9th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 9-nitro-6H-chromeno[4,3-b]quinoline involves the intramolecular cycloaddition reactions of salicylic-acid-derived N-phenyl-ortho-propynyloxy benzamides. This reaction is promoted by triflic anhydride and 2-fluoropyridine under mild, metal-free conditions . Another method involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols in the presence of acetic acid and oxygen as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

9-nitro-6H-chromeno[4,3-b]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

    Reduction: The major product is 9-amino-6H-chromeno[4,3-b]quinoline.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-nitro-6H-chromeno[4,3-b]quinoline is unique due to the presence of the nitro group at the 9th position, which imparts distinct chemical and biological properties. This nitro group can be easily modified to introduce various functional groups, making it a versatile compound for further chemical modifications and applications.

Properties

IUPAC Name

9-nitro-6H-chromeno[4,3-b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-18(20)12-5-6-14-10(8-12)7-11-9-21-15-4-2-1-3-13(15)16(11)17-14/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBWTEYFWAOCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C4C=CC(=CC4=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-nitro-6H-chromeno[4,3-b]quinoline
Reactant of Route 2
9-nitro-6H-chromeno[4,3-b]quinoline
Reactant of Route 3
9-nitro-6H-chromeno[4,3-b]quinoline
Reactant of Route 4
9-nitro-6H-chromeno[4,3-b]quinoline
Reactant of Route 5
9-nitro-6H-chromeno[4,3-b]quinoline
Reactant of Route 6
9-nitro-6H-chromeno[4,3-b]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.